![molecular formula C21H24N2O4 B2754235 Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate CAS No. 1007928-08-6](/img/structure/B2754235.png)
Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate
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Description
Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate is a chemical compound with the molecular formula C21H24N2O4 . It is structurally similar to other compounds such as ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-yl}acetate and ethyl 2- [1- (3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate .
Scientific Research Applications
Impurity Profile Characterization
Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate, as part of a broader class of compounds, has been studied for its impurity profile. Thomasberger, Engel, and Feige (1999) developed a reversed-phase HPLC gradient separation to analyze the byproducts in the bulk drug substance of a related compound. This study highlights the critical role of characterizing impurities in drug development, ensuring the safety and efficacy of pharmaceuticals (Thomasberger et al., 1999).
Bioactive Metabolites Discovery
Research on marine actinobacteria, specifically Streptomyces sp., has led to the isolation of new compounds with potential bioactive properties. Sobolevskaya et al. (2007) discovered new metabolites, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, which shows the potential for cytotoxic activities. This finding underscores the importance of marine organisms as sources of novel therapeutic agents (Sobolevskaya et al., 2007).
Antioxidant Properties
The search for natural antioxidants has led to the identification of phenolic compounds from walnut kernels (Juglans regia L.) with significant antioxidant activities. Zhang et al. (2009) utilized an activity-directed fractionation process to isolate compounds with DPPH scavenging activities, highlighting the potential of natural products in combating oxidative stress (Zhang et al., 2009).
Marine Fungus-Derived Compounds
Continuous research on the marine fungus Penicillium sp. yielded new compounds with unique structures, as reported by Wu et al. (2010). The study emphasizes the marine environment's vast potential for discovering compounds with unique chemical structures and possible pharmacological applications (Wu et al., 2010).
Aspartate Transcarbamoylase Inhibitors
Dutta and Foye (1990) synthesized a series of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase. This study demonstrates the significance of chemical synthesis in developing new molecules with potential therapeutic applications, particularly in the treatment of diseases related to enzyme malfunction (Dutta & Foye, 1990).
properties
IUPAC Name |
ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-26-20(24)14-19-21(25)22-11-12-23(19)15-16-7-6-10-18(13-16)27-17-8-4-3-5-9-17/h3-10,13,19H,2,11-12,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCEKOJIRBQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate |
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